1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol
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Description
1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol is a derivative of the 1,4-dihydropyridine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H14N2O
- Molecular Weight: 178.24 g/mol
- IUPAC Name: this compound
Structural Features
The compound features a cyclopentanol moiety linked to a 4-imino substituted dihydropyridine. This structural configuration is crucial for its biological activity, particularly in interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds derived from 1,4-dihydropyridines exhibit significant antimicrobial properties. A study evaluated a series of synthesized 1,4-dihydropyridine derivatives for their antitubercular activity against Mycobacterium tuberculosis. Among these compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL, indicating potent activity compared to standard drugs like isoniazid .
Antioxidant Properties
The antioxidant potential of this compound has been investigated in various studies. The presence of the dihydropyridine structure contributes to its ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Case Study 1: Antitubercular Activity
A series of novel derivatives were synthesized and evaluated for their antitubercular properties. Compounds with specific substitutions on the dihydropyridine ring showed enhanced activity against Mycobacterium tuberculosis. These findings suggest that modifications in the chemical structure can lead to improved efficacy against resistant strains .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various 1,4-dihydropyridine derivatives, including our compound of interest. The analysis highlighted that the positioning of functional groups significantly influences biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cell lines .
Table 1: Biological Activities of Selected Dihydropyridine Derivatives
Table 2: Structure-Activity Relationship Insights
Substitution Position | Activity Enhancement | Observations |
---|---|---|
C-3 (Electron-withdrawing) | Increased cytotoxicity | Enhanced interaction with target enzymes |
C-5 (Hydroxyl group) | Improved solubility | Facilitated cellular uptake |
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[(4-iminopyridin-1-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N2O/c12-10-3-7-13(8-4-10)9-11(14)5-1-2-6-11/h3-4,7-8,12,14H,1-2,5-6,9H2 |
InChI Key |
BMFPDVGNIFWMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2C=CC(=N)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.